2-Methylbutylamine

Descripción

Overview of Academic Significance of Branched Alkyl Amines

Branched alkylamines are a class of organic compounds that hold considerable significance in various fields of chemical research and industry. Their structural diversity, characterized by a non-linear carbon chain attached to an amino group, imparts unique physical and chemical properties that distinguish them from their linear counterparts. solubilityofthings.com This structural complexity is crucial in modulating the properties of biologically active molecules. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.orgrsc.org The capacity of these amines to act as hydrogen bond donors or acceptors, and to influence solubility and bioavailability upon protonation, makes them privileged components in the development of pharmaceuticals and agrochemicals. chemrxiv.org

The development of synthetic methods for assembling α-branched secondary alkylamines remains a key challenge in organic synthesis. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.orgrsc.org Traditional methods often rely on selective N-alkylation and carbonyl reductive amination. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.orgrsc.org However, ongoing research focuses on developing more efficient and modular approaches, such as visible-light-mediated multicomponent coupling reactions, to access a wider range of these important molecules. chemrxiv.orgrsc.org

The Unique Importance of 2-Methylbutylamine as a Chiral Amine in Organic Synthesis and Beyond

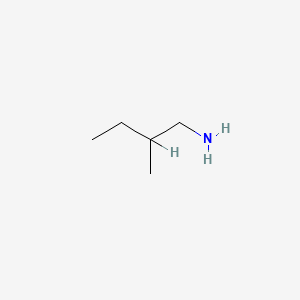

This compound, with the chemical formula C₅H₁₃N, is a primary amine that stands out due to its chiral nature. ontosight.aiontosight.aicymitquimica.com The presence of a stereocenter at the second carbon of the butyl chain results in two non-superimposable mirror images, or enantiomers: (R)-2-methylbutylamine and (S)-2-methylbutylamine. ontosight.ai This chirality is a pivotal feature that makes this compound a valuable building block in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. ontosight.ai Such compounds are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct biological activities. cymitquimica.comcymitquimica.com

The (S)-enantiomer, in particular, is a significant intermediate in the synthesis of various chiral pharmaceuticals and agrochemicals. lookchem.com It serves as a precursor for creating other chiral molecules, including essential amino acids and their derivatives. The ability of this compound to participate in various chemical reactions, such as alkylation, acylation, and reductive amination, further enhances its utility in constructing complex organic molecules with diverse applications. cymitquimica.comlookchem.com Beyond pharmaceuticals, this compound and its derivatives have found applications in the flavor and fragrance industry. ontosight.ai

Historical Context and Evolution of Research on this compound

Research into this compound has evolved significantly, driven by the increasing demand for enantiomerically pure compounds in various sectors, most notably in pharmaceuticals. Initially, the focus was on the resolution of racemic mixtures of arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), using chiral amines as resolving agents. While early work often utilized agents like (S)-α-methylbenzylamine, the exploration of other optically active amines, including phenyl-substituted amines like 2-(4-methylphenyl)-3-methylbutylamine, paved the way for more diverse and efficient resolution processes. google.comgoogle.com

More recent research has shifted towards developing efficient synthetic routes to obtain enantiomerically pure this compound. This includes both chemical synthesis and biotechnological methods. Chemical approaches have involved the catalytic amination of precursors like 2-methyl-1-butanol (B89646). A notable advancement is the use of metabolic engineering to enable the microbial production of short-chain primary amines, including this compound, using engineered Escherichia coli. This biotechnological route, which can utilize amino acid precursors like L-isoleucine, offers a promising and potentially more sustainable alternative to traditional chemical synthesis. Furthermore, enzymatic routes using engineered amine dehydrogenases have shown high conversion rates and enantioselectivity in producing chiral amines like (R)-2-methylbutylamine. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROPLWGFCORRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861698 | |

| Record name | 1-Butanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellowish liquid; Fishy aroma | |

| Record name | 1-Butanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylbutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.777-0.779 | |

| Record name | 2-Methylbutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

96-15-1 | |

| Record name | (±)-2-Methylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPW8I9AO83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbutylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Advanced Synthetic Methodologies for 2 Methylbutylamine

Asymmetric Synthesis and Enantioselective Preparations of 2-Methylbutylamine

Asymmetric synthesis provides direct routes to enantiopure compounds, bypassing the need for chiral resolution of racemic mixtures. For this compound, this primarily involves the stereoselective reduction of prochiral precursors.

The creation of the chiral center in this compound can be effectively achieved by the enantioselective reduction of precursors containing nitriles or carbonyl groups.

The asymmetric reduction of unsaturated nitriles is a well-established and useful method for producing chiral amines, which are often key intermediates for pharmaceuticals. nptel.ac.in This strategy can be applied to the synthesis of this compound through the enantioselective hydrogenation of 2-methylbutanenitrile. ontosight.ai The process typically employs transition metal catalysts, such as those based on rhodium or iridium, complexed with chiral ligands. nptel.ac.innih.gov These chiral catalysts create a stereically defined environment that forces the addition of hydrogen across the nitrile's carbon-nitrogen triple bond to occur from a specific face, leading to the preferential formation of one enantiomer of the resulting amine. For instance, the SN2 reaction of (S)-2-bromobutane can yield (R)-2-methylbutanenitrile, which serves as a direct precursor for (R)-2-methylbutylamine via reduction. masterorganicchemistry.com

An alternative pathway to chiral this compound is through the stereoselective reduction of carbonyl-containing precursors, such as 2-methylbutanamide. ontosight.ai This transformation can be accomplished using various chiral reducing agents or catalytic hydrogenation systems. The diastereoselective reduction of γ-keto amides, for example, has been shown to produce γ-hydroxy amides with high diastereoisomeric purities, which can then be converted to the final amine product. clockss.org The choice of reducing agent, such as diisobutylaluminum hydride (DIBAH) or lithium tris-sec-butylborohydride (L-selectride), and the reaction conditions can significantly influence the stereochemical outcome. clockss.org Similarly, the reduction of an amide can be achieved with reagents like lithium aluminum hydride (LiAlH4) to yield the target amine. purdue.edu

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. nih.gov Enzymes, particularly amine dehydrogenases and transaminases, have been engineered and applied to the production of chiral amines like this compound. dovepress.comrsc.org

Amine dehydrogenases (AmDHs) and transaminases (TAs) are at the forefront of biocatalytic chiral amine synthesis. researchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of a prochiral ketone to a chiral amine, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govdovepress.com Research has demonstrated the successful synthesis of (R)-2-methylbutylamine from 2-methylbutanone using an engineered AmDH. nih.govresearchgate.net Specifically, a variant of leucine (B10760876) dehydrogenase was engineered to accept the ketone, achieving a high conversion rate and excellent enantiomeric purity. nih.govresearchgate.net

Transaminases (TAs): These pyridoxal-5’-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. uni-greifswald.demdpi.com While native enzymes often have limitations, engineered ω-transaminases have shown broad substrate specificity, enabling the synthesis of a wide array of chiral amines.

Decarboxylases: Another enzymatic route involves the use of amino acid decarboxylases. For example, L-valine decarboxylase from Streptomyces viridifaciens (VlmD) has been used for the synthesis of (S)-2-methylbutylamine. paradisiresearch.comresearchgate.net Isotope-labeling studies have also confirmed the transformation of the amino acid isoleucine into this compound as a key step in the biosynthesis of certain natural products. nih.gov A valine decarboxylase has been shown to convert L-isoleucine to this compound. google.com

| Enzyme (Origin/Variant) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Engineered Leucine Dehydrogenase (L-AmDH; K68S/E114V/N261L/V291C) | 2-Methylbutanone | (R)-2-Methylbutylamine | 92.5 | 99.8 | nih.gov, researchgate.net |

| L-valine decarboxylase (Streptomyces viridifaciens) | L-Isoleucine | (S)-2-Methylbutylamine | N/A (Yield: 5.16 g/d) | N/A | paradisiresearch.com, researchgate.net |

The utility of native enzymes in industrial synthesis can be limited by factors like narrow substrate scope or low catalytic efficiency. dovepress.comnih.gov Protein engineering techniques, including directed evolution and rational design, are employed to overcome these limitations and tailor enzymes for specific applications. dovepress.comuni-greifswald.de

Directed Evolution: This method mimics natural evolution in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. dovepress.comrsc.org This iterative process has been used to engineer AmDHs that can catalyze the reductive amination of a diverse set of ketones with high efficiency and enantioselectivity. rsc.org It has also been applied to develop E. coli strains with enhanced tolerance to amine products, improving the robustness of whole-cell biocatalytic systems. uva.nl

Rational Design: This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. nih.govacs.org By identifying key amino acid residues in the active site, targeted mutations can be introduced to alter substrate binding and enhance catalytic activity or stereoselectivity. uni-greifswald.dealmacgroup.com A prime example is the engineering of amino acid dehydrogenases, which naturally act on α-keto acids. dovepress.com Through rational design, the substrate-binding pocket was mutated to eliminate the affinity for the carboxylate group and accommodate a methyl group instead, effectively converting the enzyme into an amine dehydrogenase capable of acting on ketones like 2-methylbutanone to produce chiral amines. nih.govdovepress.comresearchgate.net

Strategies for Cofactor Regeneration in Enzymatic Synthesis of this compound

The enzymatic synthesis of chiral amines such as this compound is highly dependent on oxidoreductases, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), which require costly cofactors like pyridoxal (B1214274) 5'-phosphate (PLP) and nicotinamide adenine (B156593) dinucleotide (NAD(P)H). nih.govnih.gov The stoichiometric use of these cofactors is economically prohibitive for industrial-scale production, making efficient in-situ regeneration systems essential. nih.gov

Several strategies have been developed to address this challenge. The most common are enzyme-coupled systems, where a second enzyme is used to recycle the cofactor. researchgate.net For the regeneration of NAD(P)H required by AmDHs, enzymes like glucose dehydrogenase (GDH), formate (B1220265) dehydrogenase (FDH), and phosphite (B83602) dehydrogenase (PDH) are widely employed. nih.govresearchgate.net These dehydrogenases use inexpensive co-substrates such as glucose, formate, or phosphite to reduce NAD(P)+ back to its active NAD(P)H form. nih.govresearchgate.net For instance, an engineered AmDH variant capable of converting 2-methylbutanone to (R)-2-methylbutylamine with high conversion (92.5%) and enantiomeric excess (99.8% e.e.) relies on such a system for viability. nih.gov Similarly, in a process to generate an amino acid, formate dehydrogenase was coupled to the system to regenerate the NAD(P)H cofactor. nih.gov

Alternative approaches include substrate-coupled regeneration, where a sacrificial substrate like isopropanol (B130326) is added to the reaction mixture and is oxidized by the same enzyme, thus regenerating the cofactor. researchgate.net More advanced strategies involve photochemical, electrochemical, or chemical methods for cofactor recycling. researchgate.netuniovi.es Furthermore, self-sufficient biocatalytic networks that couple two reactions to eliminate the need for external cofactor supplementation are an emerging area of research. nih.govuniovi.es

Table 1: Common Enzymatic Systems for NAD(P)H Regeneration

| Dehydrogenase | Co-substrate | By-product | Atom Efficiency | Notes |

|---|---|---|---|---|

| Formate Dehydrogenase (FDH) | Formate | CO₂ | High | By-product is a gas, simplifying removal. |

| Glucose Dehydrogenase (GDH) | Glucose | Gluconic acid | Moderate | Well-established and reliable system. |

| Phosphite Dehydrogenase (PDH) | Phosphite | Phosphate | High | Offers high thermodynamic driving force. |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | Moderate | Used in substrate-coupled regeneration. |

Industrial-Scale Biocatalysis: Enzyme Immobilization and Bioprocess Optimization

Enzyme immobilization is a critical technology for industrial applications, as it facilitates easy separation of the biocatalyst from the reaction mixture, enabling continuous operation and catalyst recycling. nih.govresearchgate.net Enzymes can be immobilized through physical methods like entrapment or chemical methods such as covalent bonding to a solid support. nih.gov Materials like agarose (B213101) beads and chitosan (B1678972) beads have been successfully used as supports. nih.gov For example, a transaminase immobilized on chitosan beads showed good reusability, retaining approximately 77% of its conversion efficiency after five reaction cycles. nih.gov Immobilization can also improve an enzyme's stability against changes in temperature, pH, and organic solvents. nih.gov One study demonstrated that co-immobilizing an enzyme and its cofactor onto a support led to a reactor that retained 92% of its initial productivity after 10 days of continuous operation. nih.gov

Bioprocess optimization involves fine-tuning various parameters to maximize productivity. This includes optimizing substrate and catalyst concentrations, temperature, and pH. In continuous-flow reactors, which are increasingly favored for process intensification, these parameters can be precisely controlled. ucl.ac.uk The development of microfluidic systems allows for rapid process development and optimization at a small scale, reducing the consumption of valuable materials before scaling up. ucl.ac.uk The goal of these optimizations is to achieve high space-time yields (STY), a key performance indicator in industrial chemical production. acs.org

Multi-Step Chiral Pool Syntheses of Enantiopure this compound

Chiral pool synthesis is a powerful strategy for preparing enantiopure compounds by using readily available, naturally occurring chiral molecules as starting materials. wikipedia.orgub.edu This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes, often preserving the stereocenter throughout the synthetic sequence and thus avoiding the need for asymmetric catalysis or chiral resolution steps. wikipedia.orgscribd.com

Another documented route starts from (S)-2-methyl-1-butanol, an inexpensive alcohol that can be sourced from fusel oil, a byproduct of fermentation, placing it within the broader chiral pool of natural products. researchgate.net An efficient four-step synthesis from this chiral alcohol can produce a mixture of L-isoleucine and D-alloisoleucine, with (S)-2-methylbutylamine being a key intermediate in the pathway. researchgate.net This methodology is particularly advantageous when the target molecule is structurally similar to the chiral starting material, minimizing the number of synthetic steps required. ub.eduscribd.com

Optimization and Scale-Up of this compound Synthesis

Reaction Condition Tuning for Yield, Purity, and Efficiency

In the catalytic amination of 2-methyl-1-butanol (B89646), reaction conditions are critical. One documented method specifies the use of a ruthenium-based catalyst in toluene (B28343) under reflux, requiring a pressure of approximately 5700 Torr and a reaction time of 18 hours to achieve a 61% yield. For reductive amination processes, temperature plays a significant role in balancing reaction rate and selectivity. For instance, in the synthesis of N-benzyl-tert-butylamine, increasing the reaction temperature from 100 °C to 120 °C dramatically increased the product yield from 19.6% to 83.0%. google.com However, higher temperatures can also lead to decomposition or the formation of unwanted by-products. Therefore, finding the optimal temperature is crucial. The duration of the reaction, including any post-reaction stirring period, is also optimized to ensure the reaction goes to completion without degrading the product. google.com

Catalytic Systems and Moisture Control in Amine Formation

The choice of catalytic system and the rigorous control of moisture are paramount in many synthetic routes to this compound. In chemical syntheses like reductive amination or the formation of imines, both the catalyst and the presence of water can dictate the reaction's outcome.

For the direct amination of alcohols, specific catalytic systems are required. A ruthenium pincer complex has been shown to be effective for the catalytic oxidative deamination of various amines using water as the oxidant. nih.govacs.org This highlights that water's role can be complex; while it is often a byproduct to be removed, in some systems, it is a key reactant. nih.gov In the formation of Schiff bases (imines) via the condensation of an aldehyde with an amine, which can be an intermediate step, the removal of water is critical to drive the reaction equilibrium toward the product. This is often accomplished using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. scispace.com

In enzymatic syntheses, moisture control is equally important. While enzymes operate in aqueous environments, the amount of water can affect reaction efficiency. In lipase-catalyzed transesterification to produce 2-methylbutyl esters, optimizing the initial water content (e.g., to 0.5–1.5%) was found to prevent the dehydration of the enzyme's microenvironment and thereby increase product yields. researchgate.net

Table 2: Influence of Water in this compound Synthesis Pathways

| Synthetic Pathway | Role of Water | Control Strategy | Impact of Control |

|---|---|---|---|

| Imine Formation (Condensation) | By-product | Removal (e.g., Dean-Stark, molecular sieves) | Drives equilibrium, increases yield. scispace.com |

| Enzymatic Transesterification | Essential for enzyme activity | Optimization of initial concentration | Prevents enzyme dehydration, increases yield. researchgate.net |

| Ru-catalyzed Oxidative Deamination | Reactant (Oxidant) | Used as a solvent/reactant | Enables the reaction to proceed. nih.gov |

Process Intensification and Industrial Production Challenges

Scaling up the synthesis of this compound for industrial production involves overcoming several challenges related to efficiency, safety, cost, and environmental impact. Process intensification has emerged as a key strategy to address these issues, aiming to develop more compact, economical, and efficient processes—in essence, "doing more with less". mdpi.comtechniques-ingenieur.fr

A major shift in process intensification is the move from traditional batch reactors to continuous-flow systems. mdpi.com Continuous-flow reactors offer superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. ucl.ac.uk However, implementing these systems requires a deep understanding of reaction kinetics and fluid dynamics, and their scalability and cost-effectiveness remain active areas of research. mdpi.com

One significant industrial challenge is the management of waste streams. For example, some reductive amination processes require the addition of large quantities of aqueous sodium hydroxide (B78521) to prevent side reactions, which must then be separated and treated post-reaction. google.com Process intensification strategies like in-situ product removal (ISPR) can enhance efficiency by continuously removing the product from the reaction medium, which shifts the reaction equilibrium towards higher conversion and can simplify downstream processing. acs.org In one enzymatic cascade, a biphasic reaction system for ISPR was found to be the most promising concept due to its low energy demand for product purification. acs.org Despite these advances, high validation costs and complex regulations can slow the adoption of new technologies in the chemical industry. mdpi.com

Iii. Reactivity and Derivatization Chemistry of 2 Methylbutylamine

Fundamental Reactivity Patterns of 2-Methylbutylamine

The chemical behavior of this compound is largely dictated by the presence of the primary amine (-NH₂) group. This functional group imparts nucleophilic and basic properties to the molecule, making it a versatile building block in organic synthesis. cymitquimica.com Its reactivity is also influenced by the branched, chiral carbon chain, which can introduce steric considerations and opportunities for stereoselective reactions.

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions. cymitquimica.com

N-Alkylation involves the reaction of this compound with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. mnstate.edu However, a significant challenge in the N-alkylation of primary amines like this compound is the potential for polyalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, can react further with the alkylating agent. mnstate.edumasterorganicchemistry.com This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve monoalkylation, an excess of the amine is often used. mnstate.edu

More controlled and selective N-alkylation can be achieved using methods like reductive amination or by employing specific catalytic systems. For instance, dimethyl carbonate (DMC) has been used as an environmentally benign methylating agent for various amines in the presence of catalysts like copper-zirconium bimetallic nanoparticles. nih.gov

N-Acylation is the reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or esters to form amides. researchgate.net This reaction is generally highly efficient and chemoselective. The amino group's high reactivity compared to other functional groups like hydroxyls allows for selective N-acylation even in aqueous environments. researchgate.net For example, the reaction of this compound with acetic anhydride (B1165640) in water readily produces N-(2-methylbutyl)acetamide. researchgate.net The formation of amides is a fundamental transformation in organic chemistry, and this compound serves as a valuable primary amine for creating a wide array of amide structures. researchgate.netacs.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions of this compound

| Reaction Type | Reactant | Reagent | Product |

| N-Alkylation | This compound | Methyl Iodide | N-Methyl-2-methylbutylamine |

| N-Alkylation | This compound | Benzyl Bromide | N-Benzyl-2-methylbutylamine |

| N-Acylation | This compound | Acetyl Chloride | N-(2-methylbutyl)acetamide |

| N-Acylation | This compound | Benzoic Anhydride | N-(2-methylbutyl)benzamide |

The amine group of this compound can undergo both oxidation and reduction, leading to a variety of functional group transformations.

Oxidative Transformations: The oxidation of primary amines can yield different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the amine to corresponding nitro compounds or lead to cleavage of the carbon-nitrogen bond. More controlled oxidation can lead to imines, oximes, or nitriles. For instance, catalytic oxidative deamination using a ruthenium pincer complex and water as the oxidant can transform primary amines into carboxylic acids or ketones. acs.org Electrochemical oxidation provides another route for the transformation of amines. mdpi.com

Reductive Transformations: While the primary amine functionality of this compound is already in a reduced state, reductive transformations are relevant in the context of its derivatives. For example, amides formed from N-acylation of this compound can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield secondary amines. mnstate.edu Similarly, nitriles can be reduced to primary amines, a reaction often used in the synthesis of amines like this compound itself from precursors like 2-methylbutanenitrile. savemyexams.com

As a primary amine, this compound acts as a nucleophile in a wide range of organic reactions. Its nucleophilicity allows it to attack electrophilic centers, initiating bond formation. The general trend is that nucleophilicity increases with basicity, although steric hindrance from the branched alkyl chain can modulate this reactivity. masterorganicchemistry.com

Key examples of its nucleophilic reactivity include:

Michael Addition: this compound can participate in Michael additions, where it adds to α,β-unsaturated carbonyl compounds.

Ring-Opening Reactions: It can act as a nucleophile to open strained rings like epoxides and aziridines.

Displacement Reactions: It can displace leaving groups in various substitution reactions.

The chiral nature of (S)-2-methylbutylamine makes it a valuable nucleophile in asymmetric synthesis, where it can be used to introduce a chiral center or to act as a chiral auxiliary.

Oxidative and Reductive Transformations of the Amine Functionality

Synthesis of Functional Molecules and Advanced Intermediates Utilizing this compound

The reactivity of this compound makes it a key starting material for the synthesis of more complex and functional molecules, including important intermediates for various industries. ontosight.ai

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netdergipark.org.tr This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of the C=N double bond is a reversible process, and the reaction is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or dehydrating agents. operachem.com

The general mechanism for imine formation is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to make it a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine. libretexts.org

Schiff bases derived from this compound are versatile synthetic intermediates. The imine functionality can be hydrolyzed back to the amine and carbonyl compound, or it can be reduced to form secondary amines. These imine derivatives have applications in various fields, including the synthesis of biologically active compounds. researchgate.net For example, Schiff bases have been synthesized from the reaction of 2-bromo-4-(trifluoromethoxy)aniline (B65650) and 2-hydroxybenzaldehyde. researchgate.net

Table 2: Examples of Schiff Base Formation with this compound

| Carbonyl Compound | Amine | Product (Schiff Base) |

| Benzaldehyde | This compound | N-Benzylidene-2-methylbutylamine |

| Acetone | This compound | N-Isopropylidene-2-methylbutylamine |

| Cyclohexanone | This compound | N-Cyclohexylidene-2-methylbutylamine |

The this compound structural unit is found in various biologically active molecules and serves as a crucial intermediate in the synthesis of pharmaceuticals. ontosight.ai Its chiral nature, particularly the (S)-enantiomer, is of significant interest in medicinal chemistry, as the stereochemistry of a drug molecule is often critical for its biological activity and interaction with specific enzymes or receptors. ontosight.ai

The amine group allows for the incorporation of the 2-methylbutyl moiety into larger molecular scaffolds through reactions like amidation. These scaffolds are three-dimensional arrangements of atoms that form the core structure of a drug molecule. researchgate.net By incorporating this compound, medicinal chemists can modify the lipophilicity, steric bulk, and hydrogen bonding capacity of a potential drug candidate, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. mdpi.commrs-k.or.kr

For example, derivatives of this compound have been investigated for their potential as neurotransmitter modulators. The synthesis of these complex molecules often relies on the reactivity of the amine group to form linkages with other molecular fragments. Furthermore, this compound is a known component of certain alkamides, a class of natural products with a range of biological activities. researchgate.net The amine part of these molecules is often derived from the decarboxylation of amino acids like isoleucine. researchgate.netnih.gov

The development of dual-drug release scaffolds is an advanced application where bioactive molecules can be incorporated into a biomaterial matrix for controlled release, enhancing therapeutic outcomes in areas like bone regeneration. nih.gov While direct examples involving this compound are not extensively detailed, its role as a building block for pharmaceutical agents makes it relevant to this field. researchgate.net

Role in Agrochemical and Fine Chemical Synthesis

This compound serves as a versatile building block and intermediate in the synthesis of a diverse range of agrochemicals and fine chemicals. ontosight.aiguidechem.comcymitquimica.com Its primary amine functionality allows it to readily participate in common chemical transformations such as acylation, alkylation, and reductive amination, making it a valuable precursor for more complex molecules. cymitquimica.comlookchem.com The compound, including its racemic and chiral forms, is utilized in the production of herbicides, insecticides, corrosion inhibitors, and other specialty chemicals. ontosight.aiguidechem.comontosight.ai

In agrochemical synthesis, this compound is incorporated into the final structure of active ingredients or used as an intermediate to construct key synthons. For instance, it is listed as a potential nitrogen base for reacting with glyphosate (B1671968) acid to form aqueous glyphosate salt concentrates, a widely used herbicide. googleapis.comgoogle.com The amine's properties can influence the handling and stability of the final formulation. googleapis.com Furthermore, its derivatives are explored for various agrochemical applications. The synthesis of 2,6-difluoro-N-(2-methylbutyl)aniline, created through the reaction of 2,6-difluoroaniline (B139000) with this compound, provides an intermediate for developing new agrochemicals.

The chiral nature of this compound, particularly the (S)-enantiomer, is highly valuable in producing enantiomerically pure compounds, which is critical in modern agrochemical development to enhance efficacy and reduce environmental impact. ontosight.ai Biocatalytic methods, such as the use of L-valine decarboxylase, have been developed for the sustainable production of (S)-2-methylbutylamine. paradisiresearch.com

In the realm of fine chemicals, this compound is employed in the synthesis of specific, high-value molecules. One notable application is in the creation of insect pheromones. For example, it is a key starting material for the synthesis of N-(2'S)-methylbutanoyl-2-methylbutylamide, the sex pheromone of the sugarcane rhizome borer (Migdolus fryanus), which can be used in pest management strategies. researchgate.net It also serves as a precursor in the synthesis of Schiff bases, such as 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-, through condensation with aldehydes like 2-methylbutanal. Additionally, its utility extends to industrial applications like the formulation of corrosion inhibitors, where it can be used to synthesize polymer-based inhibitors that protect metal surfaces. guidechem.comgoogle.com

The research findings below highlight specific synthetic applications of this compound in these sectors.

Research Findings on the Synthetic Utility of this compound

| Derivative/Product | Role of this compound | Reactants | Reaction Type | Application Area | Reference(s) |

|---|---|---|---|---|---|

| Glyphosate Salt Formulation | Neutralizing Base | This compound, Glyphosate Acid | Acid-Base Reaction | Agrochemical (Herbicide) | googleapis.comgoogle.com |

| 2,6-difluoro-N-(2-methylbutyl)aniline | Reactant | This compound, 2,6-difluoroaniline | Hydrogenation/Amination | Agrochemical Intermediate | |

| N-(2'S)-methylbutanoyl-2-methylbutylamide | Precursor | (S)-2-Methylbutylamine, 2-Methylbutyric Acid | Amidation | Fine Chemical (Pheromone) | researchgate.net |

| 1-Butanamine, 2-methyl-N-(2-methylbutylidene)- | Reactant | This compound, 2-Methylbutanal | Condensation (Schiff Base Formation) | Fine Chemical Intermediate |

Iv. Advanced Analytical and Spectroscopic Characterization of 2 Methylbutylamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to elucidating the precise molecular structure of 2-methylbutylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information about the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals that correspond to the various protons in the molecule. chemicalbook.com For instance, in a spectrum recorded at 399.65 MHz in CDCl₃, characteristic shifts can be observed. chemicalbook.com The protons on the aminomethyl group (-CH₂NH₂) and the chiral center (-CH) show distinct signals, as do the protons of the methyl and ethyl groups. chemicalbook.com Data from various sources indicate slight variations in chemical shifts depending on the solvent and instrument frequency. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are expected, corresponding to the five non-equivalent carbon atoms in the molecule. chemicalbook.comdocbrown.info The chemical shifts of these carbons are influenced by their local electronic environment. scite.ai For example, the carbon atom bonded to the nitrogen atom (C1) is typically found further downfield compared to the other aliphatic carbons.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity / Coupling Constants | Assignment |

|---|---|---|---|

| ¹H | 2.480 - 2.614 | d, J ≈ 12.6 Hz | -CH₂-NH₂ |

| ¹H | 1.14 - 1.41 | m | -CH- and -CH₂- |

| ¹H | 0.891 - 0.92 | m | -CH₃ |

| ¹³C | ~41.3 | - | NH₂-CH₂- |

| ¹³C | ~32.5 | - | -CH- |

| ¹³C | ~26.3 | - | -CH₂-CH₃ |

| ¹³C | ~22.4 | - | -CH(CH₃)- |

| ¹³C | ~13.6 | - | -CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. chemicalbook.comchemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound. nih.govnist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the primary amine group (-NH₂). chemicalbook.comspectroscopyonline.com These include N-H stretching vibrations, which typically appear as a pair of bands in the region of 3300-3400 cm⁻¹, and an NH₂ scissoring (bending) vibration around 1650-1580 cm⁻¹. spectroscopyonline.com C-H stretching vibrations from the alkyl chain are observed just below 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy also reveals information about the molecular vibrations. researchgate.net While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often makes vibrations of the carbon backbone more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | ~3300 - 3400 | - |

| C-H Stretch (alkyl) | ~2850 - 2960 | ~2850 - 2960 |

| N-H Bend (scissoring) | ~1580 - 1650 | - |

| C-H Bend (umbrella mode) | ~1375 | - |

Note: Frequencies are approximate. The presence and exact position of peaks can be influenced by the sample state (liquid, gas) and intermolecular interactions. nih.govspectroscopyonline.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. chemicalbook.com The fragmentation pattern is a molecular fingerprint that aids in structural identification.

For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (87.16 g/mol ). nih.govnih.gov Electron ionization (EI) typically leads to extensive fragmentation. A characteristic and often base peak in the mass spectrum of primary amines is the iminium ion formed by the cleavage of the Cα-Cβ bond. chemicalbook.comdocbrown.info For this compound, this would result in a prominent peak at m/z 30 ([CH₂NH₂]⁺). Other significant fragments arise from the loss of alkyl groups. chemicalbook.com

Table 3: Common Mass Spectral Fragments of this compound (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 87 | Low | [C₅H₁₃N]⁺ (Molecular Ion) |

| 70 | Moderate | [M - NH₃]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 30 | Very High (often base peak) | [CH₂NH₂]⁺ |

Note: Relative intensities are qualitative and can vary between instruments. Data compiled from multiple sources. chemicalbook.com

Chromatographic Separations and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Gas chromatography is particularly well-suited for the analysis of this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. floridadep.govepa.gov This technique is widely used for the quantitative profiling of biogenic amines, including this compound, in various samples like food and beverages. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of an ion. The exact mass of the this compound molecular ion (C₅H₁₃N) is 87.1048 g/mol . nih.govchemsrc.com

HRMS is a powerful tool for confirming the identity of this compound, as it can distinguish it from other compounds that may have the same nominal mass but a different elemental formula. This level of certainty is critical in metabolomics and other research areas where unambiguous identification is paramount.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-Methylbutylamine |

| n-Pentylamine |

| Diethylamine |

| Isobutyl chloroformate |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Profiling and Isomer Resolution

Chemometric and Data Analysis Approaches in this compound Profiling

Chemometric and data analysis approaches are indispensable for interpreting the complex, multidimensional datasets generated from the advanced analytical characterization of this compound. When this amine is part of a complex mixture, such as in biological or food samples, spectroscopic and chromatographic techniques produce vast amounts of data. biopharminternational.com Multivariate data analysis (MVDA) is essential for extracting meaningful information, identifying patterns, and building predictive models from these datasets. biopharminternational.comutssurabaya.ac.id Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are particularly powerful for dimensionality reduction, pattern recognition, and biomarker identification. metwarebio.commetabolon.com

Detailed research has demonstrated the application of these chemometric tools in studies involving this compound. For instance, in the metabolomic profiling of the extremophilic red alga Galdieria sulphuraria, chemometric analysis was used to identify metabolites that were differentially expressed under different growth conditions. In this study, this compound was identified as a significant metabolite. mpg.de The use of PCA and PLS-DA was crucial for navigating the complex metabolomic data and pinpointing key compounds. mpg.de

The table below presents detailed findings for this compound from a metabolomic profiling study, illustrating the outputs of such a chemometric analysis. mpg.de

Table 1: Chemometric and Statistical Data for this compound in Metabolomic Profiling

This interactive table displays the results from a principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) used in the metabolomic profiling of Galdieria sulphuraria.

| Parameter | Value | Description | Reference |

| PCA Loading (PC1) | 0.08718 | Represents the weight of this compound on the first principal component, indicating its contribution to the major variance in the data. | mpg.de |

| p-value | 3.31E-05 | The statistical significance of the change in this compound levels between the studied conditions (mixotrophic vs. autotrophic). A low p-value indicates a significant difference. | mpg.de |

| VIP Score (PLS-DA) | 1.25 | The Variable Importance in Projection score from the PLS-DA model. A value greater than 1 is typically considered significant, highlighting this compound as an important discriminator between the groups. | mpg.de |

| log2(Fold Change) | 2.70 | The log-transformed ratio of the mean concentration of this compound in the mixotrophic condition compared to the autotrophic condition, indicating upregulation. | mpg.de |

| Modulation Trend | up | Indicates that the concentration of this compound was higher (upregulated) in the experimental (mixotrophic) group compared to the control (autotrophic) group. | mpg.de |

The application of these advanced data analysis techniques is not limited to metabolomics. In food science, for example, the amine profiles of products like wine, beer, and grape juice, which can contain this compound among many other amines, are often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.netacs.org The resulting complex chromatograms are ideally suited for chemometric analysis to classify samples based on origin, aging time, or production process. researchgate.net By applying methods like PCA or PLS-DA, researchers can discern patterns in the amine profiles that would otherwise be obscured in the raw data.

V. Computational and Theoretical Investigations of 2 Methylbutylamine

Quantum Chemical Studies on Stereochemical Properties and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional nature of molecules like 2-methylbutylamine. They are particularly crucial for understanding properties that arise from the specific spatial arrangement of atoms, known as stereochemistry. wikipedia.org

Determining the absolute configuration of flexible molecules such as this compound can be challenging. researchgate.net One computational strategy to address this is the prediction of specific optical rotation (SOR) through quantum chemical calculations. researchgate.net The relationship between the SOR and the absolute configuration of molecules containing a 2-methylbutyl group has been a subject of such theoretical studies. researchgate.net

Research indicates that several factors significantly influence the accuracy of these predictions. The geometry optimization step has been found to be more influential on the final result than the optical rotation calculation step itself. researchgate.net Furthermore, the choice of computational parameters—including hybrid functionals, basis sets, and solvation models—can have a substantial effect on the calculated Boltzmann distribution of conformers, leading to significant variations in the predicted SOR values. researchgate.net The presence of a nitrogen atom, as in this compound, may also add a layer of uncertainty to the predicted SOR. researchgate.net To obtain unambiguous predictions for flexible molecules, it is recommended to perform calculations using at least two different combinations of theoretical levels. researchgate.net

The general principle for assigning absolute configuration (R/S) involves prioritizing the substituents around a chiral center. libretexts.org For this compound, the chiral center is the carbon atom bonded to the methyl group, ethyl group, aminomethyl group (-CH2NH2), and a hydrogen atom. Once priorities are assigned, the molecule is oriented so the lowest-priority group points away, and the direction from the highest to the third-highest priority group determines the R (clockwise) or S (counter-clockwise) designation. libretexts.org

| Computational Factor | Influence on SOR Prediction | Details |

|---|---|---|

| Geometry Optimization | High | Considered more influential than the optical rotation calculation step itself. researchgate.net |

| Hybrid Functionals & Basis Sets | High | Different levels of theory can significantly alter the calculated Boltzmann distribution and resulting SOR. researchgate.net |

| Solvation Models | High | The choice of solvent model impacts the conformational energies and, consequently, the predicted SOR. researchgate.net |

| Presence of Nitrogen Atom | Moderate | May increase the uncertainty of the predicted SOR value. researchgate.net |

Conformational analysis involves studying the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the C2-C3 bond gives rise to several distinct conformers with different potential energies. mendelset.com The study of the energetics between these rotamers helps in understanding the molecule's stability. libretexts.org

The energy landscape of this compound can be understood by analogy with its parent alkane, 2-methylbutane. libretexts.org The conformations are generally classified as staggered or eclipsed. organicchemistrytutor.com

Staggered conformations are energy minima and are more stable. They include anti conformations, where the largest groups are 180° apart, and gauche conformations, where they are 60° apart. organicchemistrytutor.com

Eclipsed conformations represent energy maxima due to steric hindrance and are less stable. organicchemistrytutor.com

In the case of 2-methylbutane, which serves as a structural model, the most stable conformations are staggered forms that minimize the number of gauche interactions between the larger methyl groups. libretexts.org Conversely, the least stable conformations are eclipsed forms where the large methyl groups eclipse each other, an interaction often described as "Big-Big is Bad" due to its high destabilizing effect. libretexts.org The complex distribution of these conformers at equilibrium is a critical factor in accurately calculating macroscopic properties like specific optical rotation. researchgate.net

| Conformation Type | Description | Relative Energy | Stability |

|---|---|---|---|

| Staggered (Anti) | Largest substituent groups are 180° apart. | Lowest | Most Stable |

| Staggered (Gauche) | Largest substituent groups are 60° apart. organicchemistrytutor.com | Low | Stable |

| Eclipsed | Substituents on adjacent carbons are aligned. organicchemistrytutor.com | High | Unstable (Energy Maxima) |

Predicting Specific Optical Rotation and Absolute Configuration

Molecular Modeling and Docking Simulations in Biocatalysis

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules, providing critical insights into biological processes such as enzyme catalysis. longdom.org These methods are instrumental in the field of biocatalysis for understanding and engineering enzymes for specific synthetic purposes. nasa.gov

Biocatalysis offers a highly selective and efficient route for producing chiral amines like this compound. researchgate.net For instance, engineered Escherichia coli strains have been developed for the microbial production of short-chain primary amines. In one such system, the enzyme valine decarboxylase (VlmD) catalyzes the conversion of the amino acid precursor L-isoleucine to this compound with high conversion rates.

The interaction between an enzyme and its substrate is highly specific and occurs at the enzyme's active site. libretexts.org This site is a unique chemical environment composed of specific amino acid residues whose positions and properties allow it to bind to a specific substrate. libretexts.org The binding of the substrate induces a conformational change in the enzyme, a concept known as the "induced fit" model. libretexts.org This interaction forms an enzyme-substrate complex that lowers the activation energy of the reaction, facilitating the conversion of the substrate to the product. libretexts.orgcreative-enzymes.com Molecular docking simulations can predict the preferred binding orientation and affinity of a substrate within an enzyme's active site, providing valuable insights into these interactions. nih.gov

Computational tools are essential for the rational design of enzymes with improved catalytic efficiency, stability, or altered substrate scope. nih.gov By modeling enzyme-substrate interactions, researchers can identify key amino acid residues to target for mutagenesis. nih.gov

A notable example is the engineering of an amine dehydrogenase (AmDH) for the synthesis of (R)-2-methylbutylamine from 2-methylbutanone. researchgate.net Through semi-rational enzyme engineering, a variant of L-AmDH was created with four specific mutations (K68S/E114V/N261L/V291C). researchgate.net This engineered enzyme demonstrated significantly improved performance, achieving a 92.5% conversion rate with an excellent enantiomeric excess (e.e.) of 99.8% for the desired (R)-enantiomer. researchgate.net This highlights how molecular modeling can guide targeted modifications to an enzyme's structure to enhance its function for a specific biocatalytic application. researchgate.netnih.gov

| Enzyme Variant | Mutations | Substrate | Product | Conversion Rate | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| L-AmDH Variant | K68S/E114V/N261L/V291C | 2-Methylbutanone | (R)-2-Methylbutylamine | 92.5% | 99.8% |

Enzyme-Substrate Interactions in this compound Bioproduction

Chemoinformatics and Topological Descriptors for this compound Analogs

Chemoinformatics applies computational and informational techniques to solve chemical problems, often by analyzing large datasets of chemical structures. nih.gov A key tool in this field is the use of molecular descriptors, which are numerical values that encode information about the topology, geometry, or electronic properties of a molecule. nih.govmdpi.com Topological descriptors, derived from the 2D representation of a molecule, are widely used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies. mdpi.comacs.org

These studies aim to build mathematical models that correlate molecular descriptors with experimental properties, such as boiling point, or biological activities. acs.org For primary amines, various topological indices have been calculated and correlated with physical properties. kashanu.ac.ir Descriptors such as the Wiener index (W), which represents the sum of all shortest path distances between pairs of non-hydrogen atoms, and the eccentric connectivity index (ξc), which considers the eccentricity and valency of each atom, have proven useful in QSPR/QSAR models for amines. acs.orgkashanu.ac.ir

The table below presents several calculated topological descriptors for this compound and two of its structural isomers, providing a quantitative basis for comparing their structural characteristics. kashanu.ac.ir

| Compound | Eccentric Connectivity Index (ξc) | E | D | Wiener Index (W) | Sz |

|---|---|---|---|---|---|

| This compound | 43 | 29 | 96 | 93.07 | 88.02 |

| 3-Methylbutylamine | 43 | 31 | 96 | 93.07 | 92.88 |

| n-Pentylamine | 50 | 38 | 104 | 102.95 | 108.78 |

Application of Graph Theoretical Indices (e.g., Eccentric Connectivity Index)

In chemical graph theory, a molecule's structure can be represented as a graph where atoms are vertices and covalent bonds are edges. isikun.edu.trcsic.es Graph theoretical indices, or topological indices, are numerical descriptors derived from this graph representation. isikun.edu.trcsic.es They serve as a convenient method for translating chemical constitution into numerical values, which can then be used to correlate with various physical properties, chemical reactivity, or biological activity. isikun.edu.tr

A variety of these indices have been calculated for this compound to characterize its topology. One of the most prominent is the Eccentric Connectivity Index (ξc) . This index is derived from the distance matrix of a hydrogen-suppressed molecular graph and considers both the eccentricity (the maximum distance from a vertex to any other vertex) and the valency (degree) of each vertex. kashanu.ac.iracs.org The formula for the eccentric connectivity index of a graph G is defined as the sum of the products of the degree and eccentricity of all vertices in the graph. kashanu.ac.ir

Beyond the standard Eccentric Connectivity Index, other related descriptors have been computed for this compound and its isomers to test their predictive power. These include the Wiener Index (W), Eccentric Zagreb indices, the Amplified Eccentric Connectivity Index (ξac), and Eccentric Neighborhood Zagreb indices. isikun.edu.trresearchgate.netresearchgate.net The Wiener index is a classic topological index based on the sum of all shortest path distances between pairs of vertices in the graph. acs.org The Amplified Eccentric Connectivity Index is a newer, modified descriptor designed to enhance correlations with molecular properties. isikun.edu.tr

The calculated values for several key topological indices for this compound are summarized below.

| Topological Index | Symbol | Value for this compound | Reference |

|---|---|---|---|

| Eccentric Connectivity Index | ξc | 29 | kashanu.ac.iracs.orgresearchgate.net |

| Wiener Index | W | 32 | acs.orgresearchgate.net |

| Amplified Eccentric Connectivity Index | ξac | 50 | isikun.edu.tr |

| First Eccentric Zagreb Index | M₁ | 42 | researchgate.net |

| Second Eccentric Zagreb Index | M₂ | 63 | researchgate.net |

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build mathematical models linking the structural or property descriptors of compounds with their physicochemical properties or biological activities. academicdirect.orgbiochempress.com These models are crucial in chemical and pharmaceutical research for predicting the properties of novel compounds without the need for expensive and time-consuming laboratory experiments. researchgate.net

Topological indices, such as those discussed in the previous section, are fundamental descriptors used in QSPR/QSAR modeling. srce.hr Researchers have successfully used these indices to develop models that predict properties like the boiling point of aliphatic amines, including this compound. acs.orgsrce.hr

For instance, the Eccentric Connectivity Index (ξc) has been shown to have a high degree of predictability for the boiling points of primary amines. kashanu.ac.iracs.org Studies have demonstrated that QSPR models based on ξc yield excellent correlations, with correlation coefficients often exceeding 95%. acs.org These models were found to be far superior to those derived from the classical Wiener index. acs.org Similarly, the Amplified Eccentric Connectivity Index (ξac) has also been used to create QSPR models, showing a correlation of 98% with the boiling points of primary amines, which was also a better predictor than the Wiener and standard Eccentric Connectivity indices. isikun.edu.tr

The table below presents the experimental boiling point of this compound alongside values predicted by different QSPR models based on various topological indices.

| Property | Experimental Value (°C) | Model/Index Used | Predicted Value (°C) | Reference |

|---|---|---|---|---|

| Boiling Point | 96 | Eccentric Connectivity Index (ξc) | 88.02 | kashanu.ac.iracs.org |

| Amplified Eccentric Connectivity Index (ξac) | 83.99 | isikun.edu.tr | ||

| Variable Connectivity Index (χf) | 95.5 | srce.hr |

Vi. Biological and Environmental Research on 2 Methylbutylamine

2-Methylbutylamine in Biological Systems

This compound is recognized as a biogenic amine, a class of organic nitrogen compounds produced by living organisms through metabolic processes. Its presence has been documented in a variety of biological and environmental contexts, from microbial communities to food products.

This compound is formed in biological systems primarily through the decarboxylation of the amino acid L-isoleucine. jst.go.jpresearchgate.netodu.edunih.gov This conversion is often carried out by the enzymatic activity of microorganisms. researchgate.net As a result, this compound is found in various fermented foods and beverages where microbial activity is integral to the production process. For instance, it has been identified as a biogenic amine in wines and fermented fish paste. oiv.intthegoodscentscompany.comoiv.int Its presence in certain foods is also noted through its use as a flavoring agent. thegoodscentscompany.comjst.go.jpresearchgate.netnih.gov In plants, the this compound moiety is a key component of certain alkamides, a class of bioactive natural products found in families like Asteraceae. nih.govresearchgate.netscite.ai

Table 1: Documented Occurrence of this compound

| Category | Specific Source/Context | Role/Origin | References |

| Food & Beverages | Fermented Fish Paste | Biogenic amine, Flavor component | researchgate.netthegoodscentscompany.com |

| Wines | Biogenic amine | oiv.intoiv.intoiv.int | |

| Food Additive | Flavoring Agent | jst.go.jpresearchgate.netnih.govinchem.org | |

| Plants | Echinacea species | Component of alkamides | nih.gov |

| Asteraceae family (Heliantheae tribe) | Distinguishing amine in alkamides | researchgate.netscite.ai | |

| Metabolic Origin | Amino Acid Precursor | Product of L-isoleucine decarboxylation | jst.go.jpresearchgate.netodu.edunih.gov |

Microorganisms are significant producers of this compound, which often functions as a volatile organic compound (VOC). mdpi.com As a VOC, it can act as a signaling molecule in complex microbial environments. mdpi.com Various bacteria, particularly species from the Bacillus genus such as Bacillus pumilus and Bacillus velezensis, are known to emit this compound. mdpi.comfrontiersin.orgnih.govfrontiersin.org Research has highlighted that these microbial VOCs, with S-(-)-2-methylbutylamine being a predominant component, exhibit significant antifungal properties against various food-spoiling fungi. mdpi.comnih.govfrontiersin.orgresearchgate.net

In the context of mammalian biology, this compound has been identified within the gut microbiome. nih.goviarc.fr Studies on the metabolic profiles of gut microbiota have detected its presence in fecal samples. nih.govsemanticscholar.orgingentaconnect.comresearchgate.netjmb.or.kr Its concentration has been observed to have correlations with specific bacterial populations. For example, network analyses have shown a negative correlation between the abundance of Proteus bacteria and the levels of this compound in the gut of mice with ulcerative colitis. nih.govsemanticscholar.orgjmb.or.kr In pigs, its presence in the gut was strongly correlated with bacteria such as Bacillus and Corynebacterium. nih.gov

Table 2: this compound in Microbial Contexts

| Microbial Context | Producing Organism(s) (Example) | Role/Activity | References |

| Antifungal VOC | Bacillus pumilus, Bacillus velezensis | Antifungal agent against food-spoiling fungi | mdpi.comfrontiersin.orgnih.govfrontiersin.org |

| Gut Microbiota | General gut flora | Metabolite, Correlated with specific taxa (Proteus, Bacillus) | nih.govnih.govsemanticscholar.orgjmb.or.kr |

| General Microbial VOC | Various soil and environmental bacteria | Interspecies signaling, Bio-control | mdpi.commdpi.com |

The presence of this compound as a metabolite has been confirmed in various biological and environmental samples through analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). jst.go.jpodu.eduoiv.intresearchgate.net It has been successfully identified and quantified in human and animal fecal samples, reflecting its origin from gut microbial metabolism. ingentaconnect.comresearchgate.net It has also been detected in the in vitro protease digests of certain crude drug extracts, where it is believed to be derived from isoleucine residues. jst.go.jp Beyond biological organisms, this compound has been identified in environmental samples such as sediments from the Chesapeake Bay, where its origin is attributed to the biological decarboxylation of isoleucine. odu.edu

Role in Microbial Communities, including Gut Microbiota

Biochemical and Pharmacological Relevance of this compound and its Chiral Derivatives

The structural characteristics of this compound and its chiral derivatives make them significant in biochemical and pharmacological research. They are not only studied for their inherent biological activities but are also employed as crucial building blocks in the creation of more complex, active molecules.

Much of the known biological activity of this compound comes from its incorporation into a class of natural products called alkamides. researchgate.netscite.ai These compounds are formed by an amide linkage between an amine, such as this compound, and an unsaturated fatty acid. researchgate.net Alkamides are known for a wide spectrum of biological activities, including antifungal, antibacterial, insecticidal, and anti-inflammatory properties. researchgate.netscite.ai The specific amine component, such as this compound, is a distinguishing feature for alkamides found in the Heliantheae tribe of the Asteraceae family. researchgate.netscite.ai Additionally, as a volatile compound produced by bacteria, this compound itself has been identified as a key component responsible for antifungal activity. mdpi.com

This compound, particularly its chiral (S)- and (R)-enantiomers, serves as a valuable intermediate and building block in synthetic chemistry. ontosight.aiontosight.aisolubilityofthings.comlookchem.comontosight.ai Its chiral nature is critical for the synthesis of enantiomerically pure compounds, which is a vital requirement in the development of many modern pharmaceuticals and agrochemicals where specific stereochemistry dictates biological efficacy. ontosight.aiontosight.ai

Derivatives of (S)-2-methylbutylamine have shown potential in kinase inhibition studies, where the specific stereochemistry is essential for binding affinity to the target protein. It is a precursor in the synthesis of chiral drugs and other bioactive molecules, participating in reactions that demand high stereoselectivity. ontosight.ailookchem.com The compound is used to create more complex molecules, including other chiral amines, amino acids, and heterocyclic structures that form the basis of various therapeutic agents. smolecule.com For example, it has been used in the synthesis of the sex pheromone Frianol and in the development of potent binders for cyclophilin A, a protein implicated in HIV-1 replication. researchgate.netanu.edu.au

Table 3: Applications of this compound in Synthesis

| Application Area | Specific Use | Importance of Structure | References |

| Pharmaceuticals | Intermediate for chiral drugs | Chiral nature allows for stereoselective synthesis | ontosight.aiontosight.ailookchem.comontosight.ai |

| Synthesis of kinase inhibitors | Stereochemistry is critical for binding affinity | ||

| Synthesis of cyclophilin A binders | Building block for complex therapeutic leads | anu.edu.au | |

| Agrochemicals | Intermediate in pesticide production | Building block for bioactive agrochemicals | ontosight.aisolubilityofthings.comontosight.ai |

| Organic Synthesis | General building block | Primary amine for creating imines, amides, and other functional groups | researchgate.net |

Exploration of Biological Activities and Interactions

Enzymatic and Microbial Biotransformation of this compound in Ecosystems

The transformation of this compound in various ecosystems is primarily driven by enzymatic and microbial activities. These processes are crucial in determining the compound's environmental persistence and its role in biogeochemical cycles. Research has focused on both the formation of this compound from precursor molecules and its subsequent degradation by a range of microorganisms.

The biodegradation of this compound, a primary aliphatic amine, is thought to follow established pathways for amine catabolism. In many biological systems, this compound arises from the microbial degradation of the branched-chain amino acid L-isoleucine. researchgate.netliverpool.ac.uk For instance, intestinal bacteria can ferment isoleucine to produce this compound among other metabolic products. researchgate.netliverpool.ac.uk

The primary enzymatic pathway for the breakdown of short-chain primary amines involves oxidative deamination, a reaction catalyzed by amine oxidases. nih.gov These enzymes convert the primary amine to its corresponding aldehyde, in this case, 2-methylbutanal. This reaction also produces ammonia (B1221849) and hydrogen peroxide. nih.gov The resulting aldehyde can then be further oxidized by aldehyde dehydrogenases to form 2-methylbutanoic acid. This carboxylic acid can subsequently enter central metabolic pathways, such as the beta-oxidation pathway, leading to its complete mineralization into carbon dioxide and water.

Oxidative Deamination: this compound is oxidized by an amine oxidase to 2-methylbutanal.

Aldehyde Oxidation: 2-Methylbutanal is oxidized by an aldehyde dehydrogenase to 2-methylbutanoic acid.

Metabolic Integration: 2-Methylbutanoic acid is converted to its acyl-CoA derivative and enters mainstream metabolic pathways for complete breakdown.